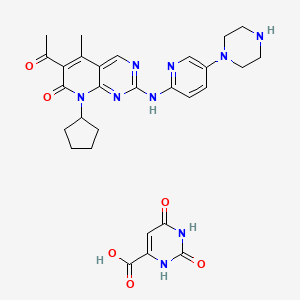
Palbociclib orotate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palbociclib orotate is an orally active selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). It is used primarily in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer . This compound demonstrates potent anti-proliferative effects and induces cell cycle arrest in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
Palbociclib orotate is synthesized through a multi-step process starting from 2-(methylthio)pyrimidin-4(3H)-one . The synthetic route involves several key reactions, including nucleophilic substitution, bromination, and cross-coupling reactions . The process is as follows:
Nucleophilic Substitution: Thionyl chloride is used to convert 2-(methylthio)pyrimidin-4(3H)-one into a more reactive intermediate.
Bromination: The intermediate undergoes bromination to introduce a bromine atom.
Nucleophilic Substitution by Cyclopentylamine: This step introduces the cyclopentylamine group.
Heck Reaction and Ring Closure: A one-pot, two-step method involving the Heck reaction and ring closure sequence is employed.
Oxidation and Bromination: Further oxidation and bromination steps are carried out.
Cross-Coupling Reaction: This step involves the coupling of different molecular fragments.
Heck Reaction: Another Heck reaction is performed.
Aqueous Workup: The final product, Palbociclib, is obtained after an aqueous workup.
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Palbociclib orotate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Cross-Coupling: Joining of two molecular fragments through a metal-catalyzed reaction.
Common Reagents and Conditions
Thionyl Chloride: Used in nucleophilic substitution reactions.
Bromine: Employed in bromination reactions.
Cyclopentylamine: Used in nucleophilic substitution to introduce the cyclopentylamine group.
Palladium Catalysts: Commonly used in cross-coupling reactions.
Major Products Formed
The major product formed from these reactions is this compound, which is then used in pharmaceutical formulations .
科学的研究の応用
Palbociclib orotate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of CDK inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Industry: Employed in the development of new cancer therapies and drug formulations.
作用機序
Palbociclib orotate exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are crucial for the progression of the cell cycle from the G1 phase to the S phase . By inhibiting these kinases, this compound induces cell cycle arrest and prevents the proliferation of cancer cells . The compound also inhibits the phosphorylation of the retinoblastoma protein, further contributing to cell cycle arrest .
類似化合物との比較
Similar Compounds
Ribociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.
Abemaciclib: A CDK4/6 inhibitor with a similar mechanism of action.
Uniqueness
Palbociclib orotate is unique due to its specific inhibition of CDK4 and CDK6, leading to effective cell cycle arrest in cancer cells. It has shown significant efficacy in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer .
特性
分子式 |
C29H33N9O6 |
|---|---|
分子量 |
603.6 g/mol |
IUPAC名 |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C24H29N7O2.C5H4N2O4/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;8-3-1-2(4(9)10)6-5(11)7-3/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H,(H,9,10)(H2,6,7,8,11) |
InChIキー |
HOLXHPZTHUPIFD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C1=C(NC(=O)NC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)
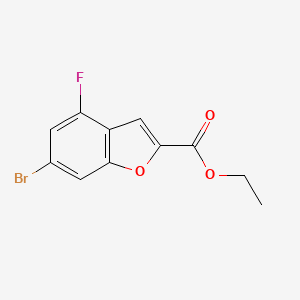
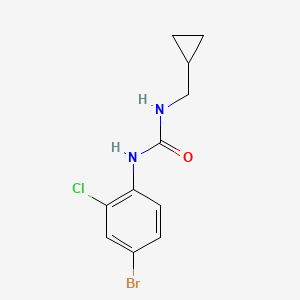
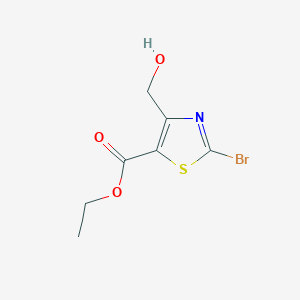
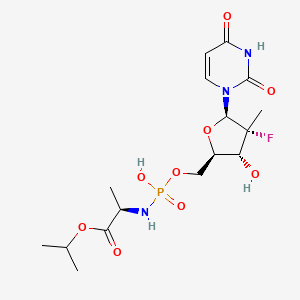
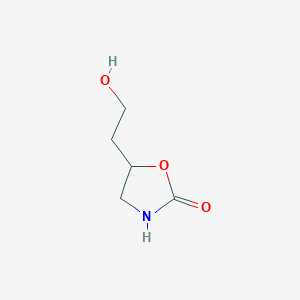
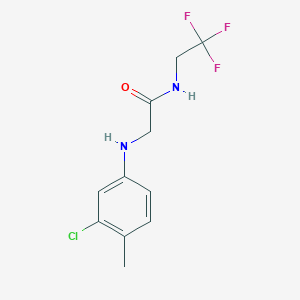
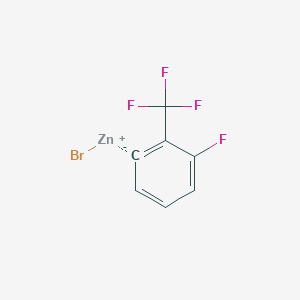

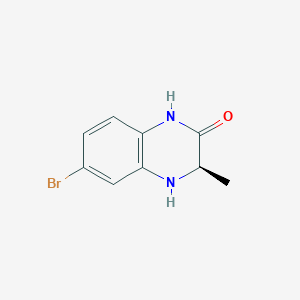
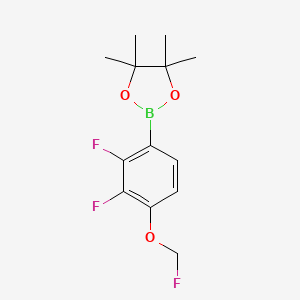
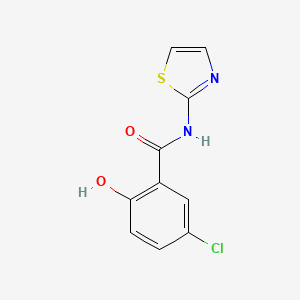
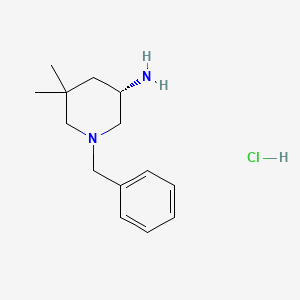
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B14900142.png)
